1-(2,2-Dimethoxyethyl)-2-methylbenzene
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Overview
Description
1-(2,2-Dimethoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethoxyethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with a suitable benzene derivative under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-dimethoxyethyl group is introduced to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process often includes the use of solvents such as benzene or toluene to dissolve the reactants and facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential pharmaceutical applications.
Medicine: Research into its derivatives includes exploring their potential as drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the 2,2-dimethoxyethyl group, which can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethoxyethyl)benzene: Lacks the methyl group, leading to different reactivity and properties.
2-Methylbenzene (Toluene): Lacks the 2,2-dimethoxyethyl group, resulting in different chemical behavior.
1-(2,2-Dimethoxyethyl)-4-methylbenzene: The position of the methyl group affects the compound’s reactivity and applications.
Uniqueness
1-(2,2-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 2,2-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-6-4-5-7-10(9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUNLBAEJOILA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564367 |
Source
|
Record name | 1-(2,2-Dimethoxyethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134769-79-2 |
Source
|
Record name | 1-(2,2-Dimethoxyethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134769-79-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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